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1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine
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Overview
Description
1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the isopropyl group: This can be done via alkylation using isopropyl halides in the presence of a base.
Attachment of the methanamine group: This step involves the reaction of the pyrazole derivative with a benzylamine derivative under reductive amination conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated significant anticancer potential for pyrazole derivatives, including 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine. Research highlights include:
- Mechanisms of Action : The compound may induce apoptosis and inhibit cell proliferation in various cancer cell lines. For example, similar pyrazole derivatives have shown effectiveness against breast and lung cancer cells by modulating cell cycle progression and promoting apoptotic pathways .
- Comparative Efficacy : In comparative studies, derivatives with similar structures exhibited varying degrees of cytotoxicity, with some compounds displaying IC50 values as low as 0.01 µM against MCF7 cancer cell lines .
Anti-inflammatory Effects
In addition to anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects. The compound's ability to interact with specific molecular targets may lead to the modulation of inflammatory pathways, making it a candidate for further investigation in inflammatory disease models .
Case Studies
Several case studies provide insights into the practical applications of this compound:
- Breast Cancer Research : A study demonstrated that pyrazole derivatives could inhibit growth in MCF7 breast cancer cells, with IC50 values indicating potent anticancer activity .
- Inflammatory Disease Models : Investigations into anti-inflammatory properties have shown promise for pyrazole derivatives in reducing inflammatory markers in vitro, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-isopropyl-1H-pyrazol-5-yl)-N-benzylmethanamine
- 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-chlorobenzyl)methanamine
- 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-nitrobenzyl)methanamine
Uniqueness
1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine is unique due to the presence of the methoxy group on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural feature might confer specific properties such as increased lipophilicity or altered electronic effects, distinguishing it from similar compounds.
Biological Activity
The compound 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine is part of the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₅H₁₈N₄O
- Molecular Weight : 294.33 g/mol
- CAS Number : 1856036-97-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This interaction can modulate metabolic pathways, potentially leading to effects such as:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microorganisms by disrupting their metabolic processes.
- Anticancer Properties : Pyrazole derivatives have been extensively studied for their anticancer effects, with some showing significant cytotoxicity against cancer cell lines.
Antimicrobial Activity
Research has indicated that pyrazole derivatives possess notable antimicrobial properties. For instance, studies have demonstrated that related compounds can inhibit bacterial and fungal growth effectively. The specific compound may exhibit similar properties due to structural similarities with established antimicrobial agents.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been well-documented. In vitro studies have shown that compounds with a pyrazole core can induce apoptosis in cancer cells and inhibit cell proliferation. For example:
- Cell Line Studies : In one study, derivatives similar to this compound were tested against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicated significant inhibition of cell growth with IC₅₀ values ranging from 3.79 µM to 42.30 µM .
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
Compound A | MCF7 | 3.79 |
Compound B | A549 | 12.50 |
Compound C | NCI-H460 | 42.30 |
Neuroprotective Effects
Emerging research suggests that pyrazole derivatives may also exhibit neuroprotective effects. These compounds could potentially modulate neurotransmitter systems or exert antioxidant effects, thereby protecting neuronal cells from damage.
Case Studies
Several studies have highlighted the biological activities of pyrazole derivatives:
- Anticancer Efficacy : A study screened various pyrazole compounds for their cytotoxic effects against several cancer cell lines, reporting that certain derivatives exhibited IC₅₀ values as low as 0.07 µM in inhibiting NCI-H460 cells .
- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of related pyrazole compounds against bacterial strains, demonstrating significant inhibitory concentrations.
- Mechanistic Insights : Research into the mechanism of action revealed that these compounds might inhibit specific enzymes involved in cellular metabolism, leading to reduced viability of pathogens and cancer cells alike .
Properties
Molecular Formula |
C15H22ClN3O |
---|---|
Molecular Weight |
295.81 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C15H21N3O.ClH/c1-12(2)18-14(8-9-17-18)11-16-10-13-4-6-15(19-3)7-5-13;/h4-9,12,16H,10-11H2,1-3H3;1H |
InChI Key |
KYXXICBQLKVEGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCC2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
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